molecular formula C11H14N2O2S B188173 ethyl N-[(4-methylphenyl)carbamothioyl]carbamate CAS No. 52009-44-6

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate

Cat. No.: B188173
CAS No.: 52009-44-6
M. Wt: 238.31 g/mol
InChI Key: HDYLCXZLIUBLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C11H14N2O2S . This compound is part of the carbamate family, which includes various esters of carbamic acids. It is characterized by the presence of a carbamate group (NH2COO-) and a thioxomethyl group attached to a 4-methylphenyl ring.

Chemical Reactions Analysis

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzymes, leading to the desired biological or chemical effect. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate can be compared with other similar compounds such as:

The uniqueness of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

52009-44-6

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

ethyl N-[(4-methylphenyl)carbamothioyl]carbamate

InChI

InChI=1S/C11H14N2O2S/c1-3-15-11(14)13-10(16)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,16)

InChI Key

HDYLCXZLIUBLFM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.